Enhanced BRDT Bromodomain 1 Binding Affinity Over Bromodomain 2
In BROMOscan assays, tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate demonstrated a Kd of 830 nM for the BRDT bromodomain 1 (BD1), representing an approximately 3.1-fold higher affinity compared to its Kd of 2600 nM for BRDT bromodomain 2 (BD2) [1]. This selectivity for BD1 over BD2 is a crucial differentiation parameter, as many BET bromodomain inhibitors exhibit pan-BET activity or reverse selectivity.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 830 nM (BRDT BD1); Kd = 2600 nM (BRDT BD2) |
| Comparator Or Baseline | Same compound assessed against two distinct domains of the same protein |
| Quantified Difference | Selectivity Ratio (BD2/BD1) = 3.1 |
| Conditions | BROMOscan assay using human partial length BRDT bromodomain 1 (residues N21 to E137) and bromodomain 2 (residues K250 to E382) expressed in bacterial system |
Why This Matters
This differential affinity profile indicates that the compound may serve as a privileged starting point for developing selective BRDT BD1 inhibitors, which are of interest for non-hormonal male contraception, whereas a less selective analog would confound target validation studies.
- [1] BindingDB. (n.d.). BDBM50615275 (CHEMBL5282240) - Binding Affinity Data for BRDT. View Source
